CUSTOM
|
959
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Name
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Quantity
|
0.0556 mol
|
Type
|
reagent
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.1 L
|
Type
|
solvent
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
0.0554 mol
|
Type
|
reactant
|
Smiles
|
C1CNCCC1O
|
Name
|
|
Quantity
|
0.0444 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Br)C(F)(F)F
|
Name
|
|
Quantity
|
0.000889 mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
Name
|
|
Quantity
|
0.000889 mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
C1CN(CCC1O)C2=CC=CC(=C2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD | 43.09% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |